![molecular formula C11H21ClN2O2 B3114296 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2007925-05-3](/img/structure/B3114296.png)
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
説明
“Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2007925-05-3 . It has a molecular weight of 248.75 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is an off-white solid . It should be stored at room temperature .科学的研究の応用
Environmental Applications
Tert-butyl groups are often part of larger organic compounds, such as Methyl Tert-Butyl Ether (MTBE), which has been widely studied for its environmental impact. MTBE is used as a gasoline additive to increase octane rating and reduce air pollution. However, due to its high solubility in water and low biodegradation potential, MTBE has become a significant groundwater contaminant. Studies have explored the decomposition of MTBE using various methods, including cold plasma reactors, to reduce its environmental footprint (Hsieh et al., 2011).
Synthetic Applications
Diazabicyclo compounds, similar in structure to the diazabicyclo[4.2.0]octane moiety, have been utilized in various synthetic applications. For instance, diazabicyclo compounds have been used in the design of artificial ribonucleases, highlighting their potential as catalysts in biochemical reactions. These catalysts contain bis-quaternized rings of diazabicyclo compounds, demonstrating their utility in catalyzing the hydrolysis of phosphodiester bonds in RNA, offering insights into enzyme mimetics and therapeutic agents (Konevetz et al., 2002).
Catalytic Applications
The structural features of tert-butyl groups and diazabicyclo compounds contribute to their catalytic properties. Research on similar compounds has shown their effectiveness in catalyzing reactions, such as the Michael addition reaction, which is crucial in organic synthesis for forming carbon-carbon bonds. Base-assisted Michael addition reactions, in particular, have seen significant advancements with the use of organic and inorganic bases, showcasing the versatility of these compounds in facilitating diverse chemical transformations (Thirupathi et al., 2022).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYKKDJSAKRWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



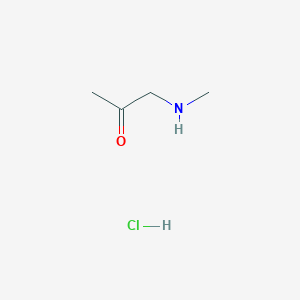

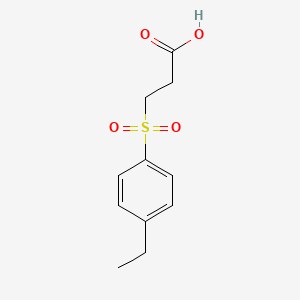
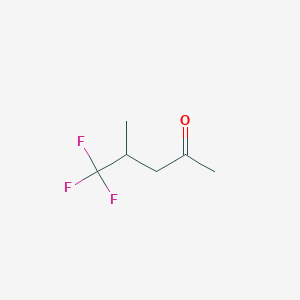
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
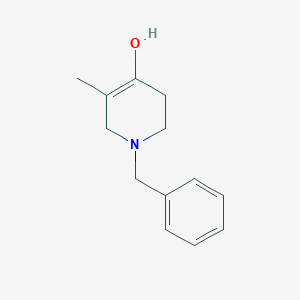
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)
![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)

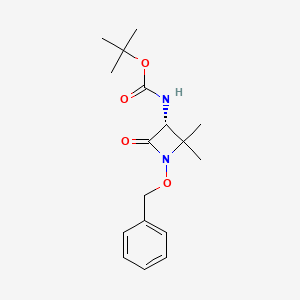

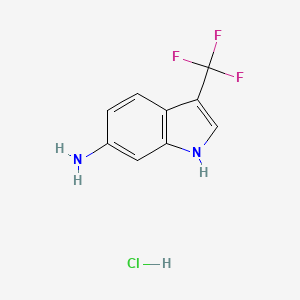
![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)